molecular formula C8H6F5NO2 B13659239 (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol

(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B13659239
M. Wt: 243.13 g/mol
InChI Key: HHHGEVJAUCNNTL-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

The synthesis of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the introduction of difluoromethoxy and trifluoromethyl groups through specific reactions such as nucleophilic substitution or electrophilic addition. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized pyridine derivatives.

Scientific Research Applications

(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity and selectivity, leading to potent inhibition or activation of specific pathways. These interactions can modulate biological processes, resulting in therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol can be compared with similar compounds such as:

    (3-(Difluoromethoxy)picolinic acid: This compound also contains a difluoromethoxy group but differs in its overall structure and properties.

    (2-(Difluoromethoxy)nicotinic acid: Similar in containing a difluoromethoxy group, but with different positioning and functional groups.

    (5-(Trifluoromethoxy)picolinic acid: Contains a trifluoromethoxy group, highlighting the impact of different substituent positions on chemical behavior.

    (2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride: Another related compound with trifluoromethoxy substitution, used for comparison in terms of reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F5NO2

Molecular Weight

243.13 g/mol

IUPAC Name

[3-(difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H6F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-2,7,15H,3H2

InChI Key

HHHGEVJAUCNNTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)CO)C(F)(F)F

Origin of Product

United States

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